molecular formula C8H5ClN2O2 B1447999 Methyl 5-chloro-6-cyanopyridine-2-carboxylate CAS No. 1427392-98-0

Methyl 5-chloro-6-cyanopyridine-2-carboxylate

Cat. No. B1447999
M. Wt: 196.59 g/mol
InChI Key: NHGIPJRHOJRNAT-UHFFFAOYSA-N
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Description

“Methyl 5-chloro-6-cyanopyridine-2-carboxylate” is a chemical compound with the molecular formula C8H5ClN2O2 . It is also known as "Methyl 5-chloro-6-cyanopicolinate" .


Molecular Structure Analysis

The InChI code for “Methyl 5-chloro-6-cyanopyridine-2-carboxylate” is 1S/C8H5ClN2O2/c1-13-8(12)6-3-2-5(9)7(4-10)11-6/h2-3H,1H3 . This code provides a detailed description of the molecule’s structure.


Physical And Chemical Properties Analysis

“Methyl 5-chloro-6-cyanopyridine-2-carboxylate” has a molecular weight of 196.59 g/mol . It is a powder at room temperature .

Scientific Research Applications

Synthesis of Nucleosides and Nucleotides

The compound has been utilized in the synthesis of 6-cyanouridine and 5-cyanouridine derivatives, important nucleosides that can be further modified to various functional groups, showcasing its utility in nucleoside chemistry H. Inoue, T. Ueda, 1978.

Ring Expansion Reactions

Research has also been conducted on the ring expansion of chloromethyl tetrahydropyrimidinones to produce methoxy- and cyano- derivatives of tetrahydrodiazepine carboxylates, demonstrating its role in ring transformation processes E. Bullock, R. Carter, B. Gregory, D. C. Shields, 1972.

Assembly of Heterocyclic Scaffolds

The compound has been involved in Thorpe–Ziegler-type reactions, leading to the assembly of complex heterocyclic scaffolds, which are essential for the development of new pharmaceuticals and materials Iryna Lebedyeva, V. Dotsenko, V. Turovtsev, S. Krivokolysko, V. Povstyanoy, Mikhaylo V. Povstyanoy, 2012.

Synthesis of Pyridine Derivatives

It has also been used in the synthesis of pyridine derivatives, which are crucial intermediates in the synthesis of various biologically active compounds, indicating its significance in medicinal chemistry Y. Hirokawa, T. Horikawa, S. Kato, 2000.

Safety And Hazards

“Methyl 5-chloro-6-cyanopyridine-2-carboxylate” is considered hazardous. It has the following hazard statements: H302, H312, H315, H319, H332, H335 . These codes indicate that the compound may be harmful if swallowed, in contact with skin, or if inhaled. It may cause skin and eye irritation and may cause respiratory irritation .

properties

IUPAC Name

methyl 5-chloro-6-cyanopyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O2/c1-13-8(12)6-3-2-5(9)7(4-10)11-6/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHGIPJRHOJRNAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC(=C(C=C1)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-chloro-6-cyanopyridine-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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